molecular formula C15H14ClNOS B2509093 2-chloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide CAS No. 1203071-97-9

2-chloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide

Cat. No.: B2509093
CAS No.: 1203071-97-9
M. Wt: 291.79
InChI Key: UKMNTCMLARRJNX-UHFFFAOYSA-N
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Description

2-chloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide is a synthetic organic compound that features a benzamide core substituted with a chlorine atom and a cyclopropyl group attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the cyclopropyl-thiophene intermediate: This step involves the reaction of thiophene with a cyclopropyl halide under basic conditions to form the cyclopropyl-thiophene intermediate.

    Formation of the benzamide core: The intermediate is then reacted with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide can undergo various chemical reactions, including:

    Substitution reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and reduction reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Coupling reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Coupling reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

    Substitution reactions: Products include substituted benzamides.

    Oxidation reactions: Products include sulfoxides and sulfones.

    Coupling reactions: Products include biaryl compounds.

Scientific Research Applications

2-chloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of advanced materials, such as organic semiconductors.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Similar structure but with a boronic acid ester group.

    2-chloro-4-fluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide: Similar structure but with an additional fluorine atom.

Uniqueness

2-chloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide is unique due to the presence of both the cyclopropyl and thiophene moieties, which may confer distinct chemical and biological properties compared to other benzamide derivatives.

Properties

IUPAC Name

2-chloro-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNOS/c16-12-5-2-1-4-11(12)14(18)17-10-15(7-8-15)13-6-3-9-19-13/h1-6,9H,7-8,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMNTCMLARRJNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2=CC=CC=C2Cl)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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